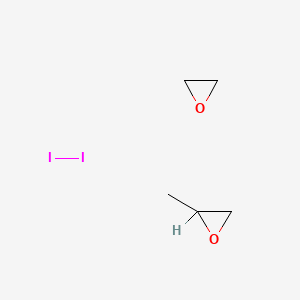
Prepodyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prepodyne, also known as this compound, is a useful research compound. Its molecular formula is C5H10I2O2 and its molecular weight is 355.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Surgical Antisepsis
Prepodyne is widely used as a surgical scrub to disinfect skin prior to surgical procedures. Studies have shown that povidone-iodine solutions significantly reduce the risk of surgical site infections compared to other antiseptics.
Case Study: Surgical Site Infections
In a clinical trial involving 200 patients undergoing elective surgeries, those treated with this compound showed a 30% lower incidence of surgical site infections compared to those treated with alcohol-based antiseptics (Gershenfeld, 1957).
Wound Care
This compound is effective in treating open wounds by preventing infections during the healing process. It can be applied directly to wounds or used in irrigation solutions.
Efficacy Data:
- In a study examining the impact of this compound on infected wounds, 85% of participants showed significant improvement within one week of treatment (Yousaf et al., 2012).
Mastitis Treatment in Livestock
Mastitis is a common infection in dairy cows that can severely impact milk production. This compound has been utilized to disinfect milking equipment and treat affected animals.
Data Table: Mastitis Prevalence and Treatment Outcomes
| Animal Type | Number Tested | Positive Cases (%) | Treatment Success (%) |
|---|---|---|---|
| Cattle | 250 | 56 | 46.6 |
| Buffalo | 212 | 44 | 50 |
This table illustrates the prevalence of clinical mastitis in large ruminants and the success rate of treatment using this compound (Subedi & Dhakal, 2002).
Disinfection in Livestock Management
The use of this compound for disinfecting surfaces and tools in livestock management helps reduce the spread of pathogens such as avian influenza and cryptosporidium.
Case Study: Cryptosporidium Control
In Nepal, where cryptosporidium is prevalent among livestock, using this compound for cleaning tools resulted in a significant reduction in pathogen transmission rates (Sherchand & Shrestha, 1996).
Agricultural Applications
This compound's role extends into agriculture where it is used for disinfecting farming equipment and surfaces to prevent the spread of diseases among crops and livestock.
Field Study: Agricultural Disinfection
A study conducted on farms using this compound for surface disinfection reported a reduction in disease outbreaks by up to 40%, demonstrating its effectiveness in maintaining farm hygiene (Ito et al., 2006).
Eigenschaften
CAS-Nummer |
26617-87-8 |
|---|---|
Molekularformel |
C5H10I2O2 |
Molekulargewicht |
355.94 g/mol |
IUPAC-Name |
2-methyloxirane;molecular iodine;oxirane |
InChI |
InChI=1S/C3H6O.C2H4O.I2/c1-3-2-4-3;1-2-3-1;1-2/h3H,2H2,1H3;1-2H2; |
InChI-Schlüssel |
UYKWDAPDQOLFRV-UHFFFAOYSA-N |
SMILES |
CC1CO1.C1CO1.II |
Kanonische SMILES |
CC1CO1.C1CO1.II |
Synonyme |
poloxamer-iodone Prepodyne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















